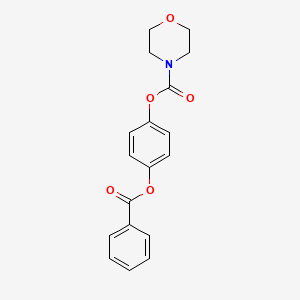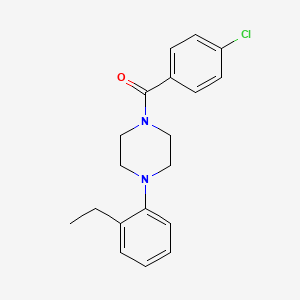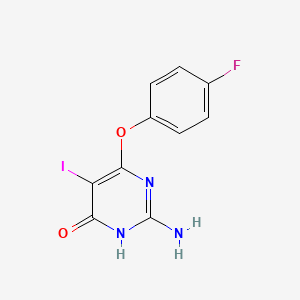
N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of acrylamide derivative that has a unique structure and properties, which make it suitable for various scientific applications.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide is related to its ability to inhibit tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to the arrest of cell division and eventual cell death. N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide binds to the colchicine binding site on tubulin, which prevents the polymerization of tubulin and leads to the inhibition of cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide are related to its ability to inhibit tubulin polymerization. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its ability to inhibit tubulin polymerization, which makes it a useful tool for studying cell division and cancer biology. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in vivo.
Future Directions
There are several future directions that could be explored in the study of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide. One direction is the development of new derivatives of this compound that could have improved properties such as increased selectivity and reduced toxicity. Another direction is the exploration of the potential applications of this compound in the field of materials science, where it could be used as a building block for the synthesis of functional materials. Finally, the study of the biochemical and physiological effects of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide could lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide involves the reaction between 3-fluoroaniline and 2-nitrobenzaldehyde in the presence of acetic anhydride and triethylamine. This reaction leads to the formation of N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide, which is then converted to N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide by reacting with acetic anhydride and triethylamine.
Scientific Research Applications
N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization. In materials science, N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In biochemistry, this compound has been studied for its ability to interact with proteins and enzymes, which could lead to the development of new therapeutic agents.
properties
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-12-5-3-6-13(10-12)17-15(19)9-8-11-4-1-2-7-14(11)18(20)21/h1-10H,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESALVYXBSHMKT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5738718.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methoxyphenyl)acetamide](/img/structure/B5738732.png)
![5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5738742.png)
![N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide](/img/structure/B5738762.png)
![2-(2,4-dichlorophenyl)-N'-{[(4-methylphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738769.png)

